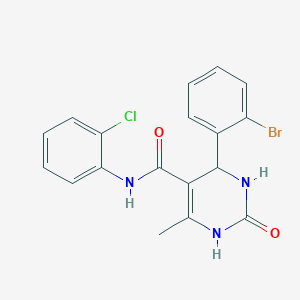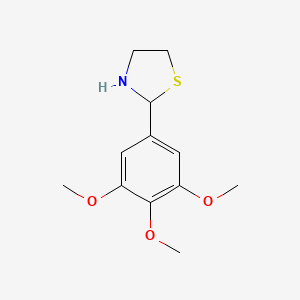
2-(3,4,5-Trimethoxy-phenyl)-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxy-phenyl)-thiazolidine is an organic compound that features a thiazolidine ring attached to a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trimethoxyphenyl group imparts unique chemical properties to the molecule, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine-2-thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: Its unique chemical properties make it a candidate for use in material science and nanotechnology.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, similar to other trimethoxyphenyl-containing compounds. The thiazolidine ring can also interact with biological molecules, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Mescaline (3,4,5-Trimethoxyphenethylamine): A naturally occurring psychedelic compound with a similar trimethoxyphenyl group.
Combretastatin: A potent anti-cancer agent that also contains a trimethoxyphenyl group.
Colchicine: An anti-gout agent that inhibits tubulin polymerization, featuring a trimethoxyphenyl group.
Uniqueness: 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine is unique due to the presence of both the trimethoxyphenyl group and the thiazolidine ring
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXJBFNIDDJHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


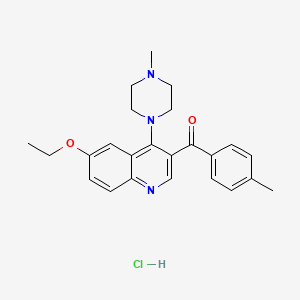
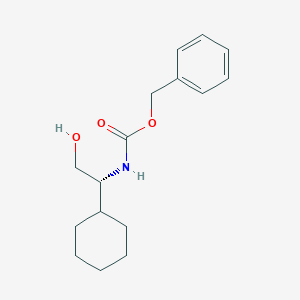

![6-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2665054.png)
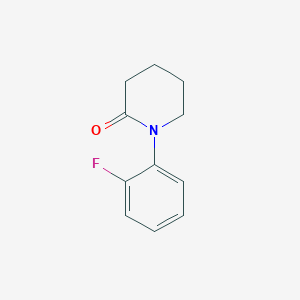

![7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2665062.png)
![N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2665063.png)
![7-methyl-3-(morpholine-4-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2665065.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)
